N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Properties
IUPAC Name |
N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-10-9-11(13(18)17-6)7-8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSWOQOVKTYBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N,N-dimethylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction Reactions: Reduction of the benzamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
Aryl Boronic Acids: Formed through oxidation reactions.
Amines: Produced by the reduction of the benzamide group.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. GSK-3β Inhibition:
N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been studied for its inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is implicated in numerous diseases including Alzheimer's and diabetes. The compound has shown promising results with an IC50 value of 8 nM in inhibiting GSK-3β activity. This suggests potential therapeutic applications in treating conditions associated with GSK-3β dysregulation .
2. Anticancer Activity:
Research indicates that compounds containing the dioxaborolane moiety exhibit anticancer properties. The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets involved in cancer progression. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Materials Science Applications
1. Polymer Chemistry:
The unique structural features of this compound allow it to be utilized as a building block in polymer synthesis. Its boron-containing structure can serve as a cross-linking agent or a functional additive in polymer formulations. This enhances properties such as thermal stability and mechanical strength in the resulting materials .
Synthetic Intermediate
1. Synthesis of Boronated Compounds:
This compound serves as an important intermediate in the synthesis of various boronated derivatives. The dioxaborolane group is particularly useful for the functionalization of aromatic compounds through Suzuki coupling reactions. This makes it valuable for developing new materials and pharmaceuticals that require boron-containing functionalities .
Case Studies
Mechanism of Action
The mechanism of action of N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. This coordination ability is crucial for its role in organic synthesis and other applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of boronate-containing benzamides. Key structural analogues include:
Physical and Chemical Properties
- Solubility: The target compound is soluble in chloroform, DCM, and ethanol, typical for boronate esters. Bulkier substituents (e.g., N-benzyl in ) reduce solubility in polar solvents.
- Stability : Methyl groups at N and C3 provide steric protection to the boronate, improving hydrolytic stability compared to unsubstituted analogues. For instance, N,N-diethyl-4-methyl-3-(...)benzamide (molecular weight 317.23 g/mol) shows enhanced shelf life due to steric hindrance .
Biological Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 942070-94-2) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H20BN3O3 |
| Molecular Weight | 265.12 g/mol |
| CAS Number | 942070-94-2 |
| Physical State | Solid |
| Melting Point | 125°C |
The compound exhibits a range of biological activities primarily attributed to its interaction with various enzymatic pathways. It has shown promising results in inhibiting glycosidases, which are crucial in carbohydrate metabolism. This inhibition can be linked to its potential application in managing diabetes and other metabolic disorders.
Inhibitory Activity
Research indicates that N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide demonstrates significant inhibitory effects against various enzymes:
- α-glucosidase Inhibition : The compound has been reported to have an IC50 ranging from 10 to 1314 nM against α-glucosidase enzymes. This suggests a potential role in controlling blood glucose levels by delaying carbohydrate absorption .
- β-glucosidase and β-galactosidase : Moderate inhibition was observed against these enzymes with IC50 values around 188 μM and 175 μM respectively .
Study on Glycosidase Inhibition
A recent study explored the glycosidase inhibitory activity of various benzamide derivatives. The findings indicated that modifications in the structure significantly impacted the inhibitory potency. For instance:
- Compound Variants : Variants with nitro or amine substitutions showed altered activities compared to the parent compound. The study concluded that N,N-dimethyl substitution enhances enzyme affinity .
Anti-inflammatory Properties
In addition to glycosidase inhibition, N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was evaluated for its anti-inflammatory effects in microglial cells. Results demonstrated a reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests potential therapeutic applications in neuroinflammatory conditions .
Safety and Toxicology
While the compound shows promising biological activity, safety data indicate it can cause skin irritation and serious eye irritation upon exposure . Proper handling precautions are recommended to mitigate these risks.
Q & A
Basic: What are the standard synthetic protocols for preparing N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
The synthesis typically involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with dimethylamine derivatives. A common method uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC) , and purification employs column chromatography or recrystallization .
Key Data :
- Yield: ~60–80% (varies with amine source and solvent).
- Purity: >95% (confirmed by HPLC or NMR ).
Basic: How does the dioxaborolane group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
The dioxaborolane moiety acts as a boronate ester , enabling transmetalation with palladium catalysts. Its steric bulk (from tetramethyl groups) stabilizes the boron center, preventing protodeboronation while allowing selective coupling with aryl halides. Optimal conditions include Pd(PPh₃)₄ or PdCl₂(dppf) catalysts, aqueous bases (e.g., Na₂CO₃), and polar solvents (THF/DMF) at 80–100°C .
Reaction Table :
| Substrate | Catalyst | Base | Yield (%) |
|---|---|---|---|
| Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | 85 |
| Aryl Chloride | PdCl₂(dppf) | CsF | 72 |
Advanced: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
For X-ray crystallography, SHELX and OLEX2 are widely used. SHELXD (direct methods) solves phase problems, while SHELXL refines structures against high-resolution data. Challenges include low crystal quality due to flexible dimethylamide groups; cryocooling (100 K) and synchrotron radiation improve data resolution. Twinning or disorder requires iterative refinement with constraints .
Advanced: How can researchers address contradictions between NMR and mass spectrometry data?
Discrepancies (e.g., unexpected peaks in NMR or isotopic patterns in MS) may arise from impurities or degradation. Cross-validate with:
- 2D NMR (HSQC, HMBC) to confirm connectivity.
- HRMS for exact mass matching.
- HPLC-MS to detect trace byproducts. For example, residual DCC adducts (~5% in MS) can be removed via silica gel chromatography .
Advanced: What strategies optimize coupling efficiency in sterically hindered substrates?
For bulky aryl partners:
- Use PdCl₂(Amphos) or Buchwald-Hartwig ligands (e.g., XPhos) to enhance catalyst turnover.
- Increase reaction temperature (100–120°C) and employ microwave-assisted synthesis.
- Pre-form boronic acid via hydrolysis (NaOH/EtOH) to reduce steric hindrance .
Advanced: How is biological activity assessed for derivatives of this compound?
Derivatives are screened via:
- Kinase inhibition assays : Measure IC₅₀ using ADP-Glo™ kits.
- Cellular uptake studies : Fluorescent tagging (e.g., pyrene derivatives) tracked via confocal microscopy.
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS .
Advanced: What are the stability considerations under varying pH and temperature?
The dioxaborolane ring hydrolyzes in aqueous media (t₁/₂ ~24 hrs at pH 7.4). Stability is enhanced in:
- Anhydrous solvents (DMF, THF).
- Low-temperature storage (-20°C, argon atmosphere).
- Lyophilization for long-term storage .
Advanced: How can computational modeling predict reactivity trends?
DFT calculations (Gaussian, ORCA) model transition states for Suzuki coupling. Key parameters:
- Boron-carbon bond dissociation energy (indicates transmetalation ease).
- Electrostatic potential maps to predict regioselectivity.
- Solvent effects (SMD model) for reaction optimization .
Advanced: What functional group modifications enhance solubility without compromising reactivity?
- Introduce PEG chains or tert-butyl esters to improve aqueous solubility.
- Replace dimethylamide with morpholine or piperazine rings (tested via SNAr reactions).
- Balance hydrophilicity with boronate stability via protic solvent screening .
Advanced: How to troubleshoot low yields in large-scale syntheses?
Common issues:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
